2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via a sulfonamide group to a 3-methylimidazo[2,1-b][1,3]thiazol-6-yl-substituted phenyl moiety. The imidazothiazole core is a heterocyclic scaffold known for its bioactivity in kinase inhibition and epigenetic modulation .
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-13-12-28-20-21-17(11-23(13)20)14-5-4-6-15(9-14)22-29(24,25)19-10-16(26-2)7-8-18(19)27-3/h4-12,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIQAHGENUCAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazo-thiazole moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzothiazole and an aldehyde or ketone.
Attachment of the imidazo-thiazole moiety to the benzene ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the imidazo-thiazole moiety to a benzene ring substituted with methoxy groups.
Introduction of the sulfonamide group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize the use of hazardous reagents and conditions.
Chemical Reactions Analysis
2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Biology: It can be used as a probe to study the function of biological macromolecules, such as proteins and nucleic acids.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the imidazo-thiazole moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and functional attributes of the target compound with structurally related analogs from the literature.
Key Structural and Functional Insights:
Core Scaffold Variations: The target compound and SRT1720 share the imidazo[2,1-b]thiazole-phenyl core but differ in substituents. SRT1720’s quinoxaline-carboxamide and piperazinylmethyl groups likely enhance its SIRT1 affinity, whereas the target’s dimethoxy-sulfonamide may prioritize hydrophobic interactions .
Functional Group Impact :
- Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing ionization state and target binding .
- Methoxy vs. Piperazine Substituents : Methoxy groups (target compound) contribute to lipophilicity, while piperazine () introduces basicity and solubility, critical for pharmacokinetics .
Biological Implications :
- SRT1720’s SIRT1 activation is NAD+-dependent, suggesting that the target compound’s dimethoxy-sulfonamide scaffold may similarly modulate NAD+-utilizing enzymes but with altered potency or selectivity .
- Fluorinated analogs (e.g., ) may exhibit improved blood-brain barrier penetration but lack evidence of specific target engagement in the provided data .
Research Findings and Hypotheses
- Target Compound: No direct biological data is provided in the evidence.
- Contradictions/Gaps : emphasizes NAD+ depletion risks with sirtuin activators, but the target compound’s NAD+ dependency remains unverified . Fluorinated analogs () lack explicit activity data, limiting mechanistic comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
